molecular formula C14H19ClN2O2 B4926901 2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide

2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide

Cat. No.: B4926901
M. Wt: 282.76 g/mol
InChI Key: KUNAUXBPETUEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C18H21ClN2O It is known for its unique structure, which includes a chlorophenyl group and a diethylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide typically involves the reaction of 4-chloroaniline with diethylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure complete reaction and then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)acetamide
  • N-(4-Chlorophenyl)-2-(diethylamino)acetamide

Comparison

Compared to similar compounds, 2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide is unique due to its specific structural features, such as the presence of both a chlorophenyl and a diethylamino groupThe compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(diethylamino)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-3-17(4-2)14(19)10-16-13(18)9-11-5-7-12(15)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNAUXBPETUEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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